“2-Bromo-1-(4-fluorophenyl)-2-phenylethanone” is used as an intermediate in organic chemical synthesis .
Method of Application: In a study, a new and versatile one-pot strategy was developed to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone . This method could potentially be used to synthesize “2-Bromo-1-(4-fluorophenyl)-2-phenylethanone”.
Results: The study successfully synthesized a variety of alpha-Bromoketones, including “2-Bromo-1-(4-fluorophenyl)-2-phenylethanone” (also referred to as 2b in the study) . The compound was characterized using spectroscopic data, and its melting point was determined to be 46-47°C .
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone, also known by its Chemical Abstracts Service number 88675-31-4, is a synthetic organic compound characterized by the presence of a bromine atom and a fluorophenyl group attached to a phenylethanone backbone. Its molecular formula is C14H10BrFO, with a molecular weight of 293.14 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structure and reactivity.
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone exhibits significant biological activity, particularly as an antibacterial agent. Studies have indicated its effectiveness against various bacterial strains, including Staphylococcus and Chromobacterium species . This antibacterial property makes it a candidate for further exploration in drug development aimed at combating bacterial infections.
Several synthesis methods have been developed for 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone:
These methods highlight the versatility in synthesizing this compound for various applications in research and industry.
The primary applications of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone are found in medicinal chemistry and organic synthesis:
The compound's unique structure allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.
Interaction studies involving 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone focus on its reactivity with biological macromolecules and other small molecules. These studies are crucial for understanding its mechanism of action as an antibacterial agent and its potential interactions within biological systems. Research indicates that understanding these interactions can lead to improved formulations and enhanced efficacy in therapeutic applications.
Several compounds share structural similarities with 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | 1.00 |
2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | 0.90 |
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | 88675-31-4 | 0.85 |
2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone | 537050-14-9 | 0.81 |
2-Bromo-1-(4-ethylphenyl)ethanone | 2632-14-6 | 0.80 |
The uniqueness of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone lies in its specific combination of bromine and fluorine substituents along with a phenylethanone structure, which may impart distinct biological activities compared to its analogs.